

Structural Analysis and Conformation of 2-Bromothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromothiazole

Cat. No.: B021250

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Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformation of **2-bromothiazole**, a key heterocyclic intermediate in pharmaceutical and materials science. Due to the absence of a definitive public study on its experimental gas-phase structure, this guide presents a comprehensive analysis based on high-level computational chemistry, benchmarked against experimental data for the parent compound, thiazole. This document details the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, it outlines the established experimental protocols, such as microwave spectroscopy, that are essential for the validation of these computational findings. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using logical diagrams to facilitate understanding.

Introduction

2-Bromothiazole is a five-membered heterocyclic compound containing sulfur, nitrogen, and a bromine substituent at the 2-position. The thiazole ring is a significant scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The presence and position of the bromine atom make **2-bromothiazole** a versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. A precise understanding of its three-dimensional structure is fundamental for structure-activity relationship (SAR) studies, rational drug design, and predicting its interactions with biological targets.

This guide focuses on the structural elucidation of **2-bromothiazole** in its ground state. The conformation of the molecule is expected to be planar, consistent with the aromatic nature of the thiazole ring. The primary objectives of this analysis are to provide precise geometric parameters and to describe the methodologies used to obtain such data.

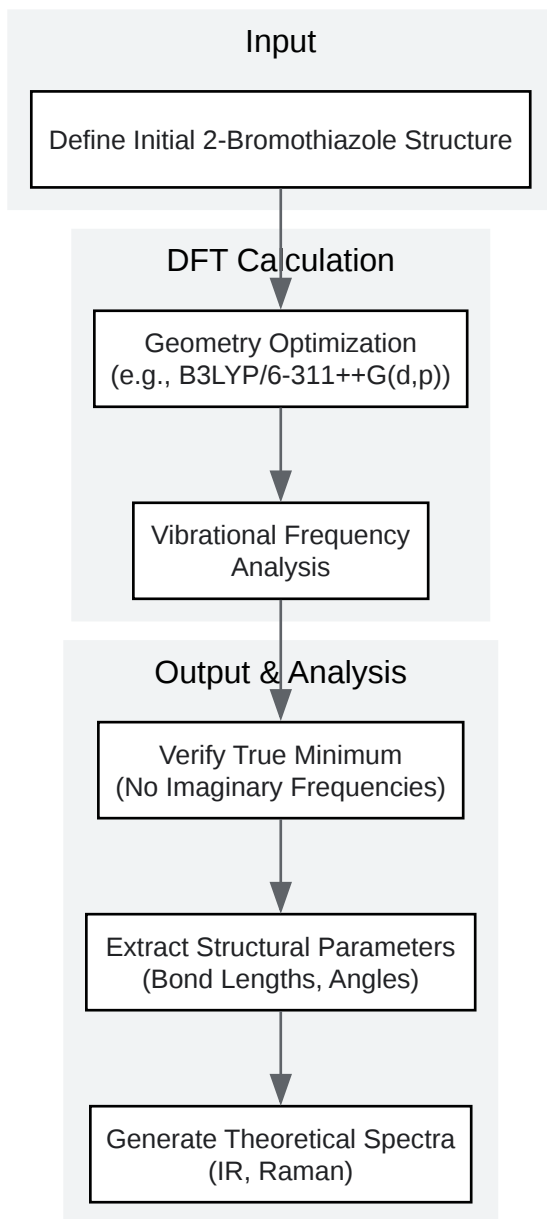
Computational Structural Analysis

In the absence of published experimental data from gas-phase electron diffraction or microwave spectroscopy for **2-bromothiazole**, Density Functional Theory (DFT) calculations were performed to determine its equilibrium geometry. The methodology is designed to provide highly accurate structural parameters.

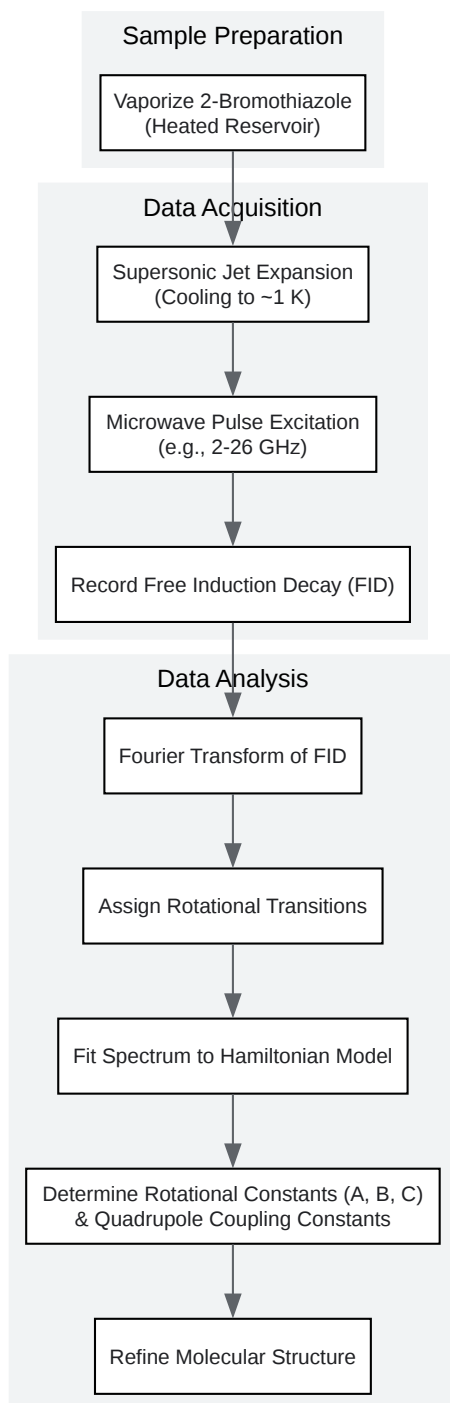
Computational Workflow

The logical workflow for the computational analysis of **2-bromothiazole** is depicted below. This process ensures a systematic approach to obtaining a reliable molecular structure.

Computational Analysis Workflow for 2-Bromothiazole



Microwave Spectroscopy Experimental Workflow

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